クラゾセタン
概要
説明
Clazosentan is a small molecule that acts as a selective antagonist of the endothelin A receptor. It is primarily developed by Idorsia Pharmaceuticals for the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . Clazosentan has been approved in Japan for these indications .
科学的研究の応用
Clazosentan has several scientific research applications, particularly in the fields of medicine and biology:
作用機序
Clazosentan exerts its effects by selectively antagonizing the endothelin A receptor, which is one of the strongest known vasoconstrictors . By inhibiting this receptor, clazosentan prevents the vasoconstriction that can lead to cerebral vasospasm and subsequent ischemia. The molecular targets and pathways involved include the endothelin A receptor and the downstream signaling pathways that mediate vasoconstriction .
Safety and Hazards
Clazosentan is contraindicated in patients who are pregnant (or possibly pregnant), have severe (Child-Pugh class C) hepatic impairment, have continuing intracranial hemorrhage, or have a history of hypersensitivity to Clazosentan or other excipients . In case of exposure, appropriate first aid measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .
生化学分析
Biochemical Properties
Clazosentan acts as an antagonist to the endothelin (ET) A receptor . The inhibition of the ETA receptor by Clazosentan decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid hemorrhage .
Cellular Effects
Clazosentan’s primary cellular effect is the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This is achieved through its antagonistic action on the ETA receptor, which in turn decreases ET-related cerebral vasospasm .
Molecular Mechanism
The molecular mechanism of Clazosentan involves its selective antagonism of the ETA receptor . This antagonism decreases ET-related cerebral vasospasm, a key causative factor in the development of cerebral vasospasm following an aneurysmal subarachnoid hemorrhage .
Temporal Effects in Laboratory Settings
The recommended dosage of Clazosentan is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage
Dosage Effects in Animal Models
While specific dosage effects of Clazosentan in animal models are not mentioned in the available literature, the recommended dosage for humans is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage .
Metabolic Pathways
The primary metabolic pathway of Clazosentan is hydroxylation by CYP2C9 . Clazosentan is minimally metabolized .
Transport and Distribution
Clazosentan is characterized by an intermediate clearance and a volume of distribution similar to that of the extracellular fluid volume . Its disposition is mainly dependent on the hepatic uptake transporter organic anion transport polypeptide 1B1/1B3 .
Subcellular Localization
Given its role as an ETA receptor antagonist, it is likely that it localizes to the cell membrane where the ETA receptors are located .
準備方法
The synthesis of clazosentan involves multiple steps, including the formation of a pyridinylpyrimidine skeleton. The synthetic route typically involves the reaction of 5-methyl-pyridin-2-sulfonic acid with various reagents to form the final compound . Industrial production methods for clazosentan are proprietary and involve optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Clazosentan undergoes various chemical reactions, including:
Oxidation: Clazosentan can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in clazosentan.
Substitution: Clazosentan can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Clazosentan is unique among endothelin receptor antagonists due to its selectivity for the endothelin A receptor and its specific application in preventing cerebral vasospasm. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.
Ambrisentan: Another selective endothelin A receptor antagonist used for pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with applications in pulmonary arterial hypertension.
Clazosentan’s uniqueness lies in its specific use for cerebral vasospasm prevention and its high selectivity for the endothelin A receptor .
特性
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWCJABOXHSRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N9O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170955 | |
Record name | Clazosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180384-56-9 | |
Record name | Clazosentan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clazosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clazosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLAZOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。